5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Lipophilicity Drug design ADME prediction

5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1795486-92-8) is a 2-aminothiazole derivative supplied as the hydrobromide salt. The free base form (CAS 1155997-28-6) has molecular formula C11H10F2N2S and molecular weight 240.27 g/mol, while the HBr salt adds the counterion for a formula weight of 321.18 g/mol.

Molecular Formula C11H11BrF2N2S
Molecular Weight 321.18
CAS No. 1795486-92-8
Cat. No. B2952691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
CAS1795486-92-8
Molecular FormulaC11H11BrF2N2S
Molecular Weight321.18
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F.Br
InChIInChI=1S/C11H10F2N2S.BrH/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H
InChIKeyDWYUGHKZYLKRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide (CAS 1795486-92-8): Core Identity and Procurement Context


5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1795486-92-8) is a 2-aminothiazole derivative supplied as the hydrobromide salt. The free base form (CAS 1155997-28-6) has molecular formula C11H10F2N2S and molecular weight 240.27 g/mol, while the HBr salt adds the counterion for a formula weight of 321.18 g/mol [1]. The compound features a 2,6-difluorobenzyl substituent at the 5-position and a methyl group at the 4-position of the thiazole core. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure with documented inhibitory activity against protein kinases such as CK2 and LIMK [2]. This specific substitution pattern—combining a 2,6-difluorinated benzyl group with a 4-methyl thiazole—places the compound at the intersection of fluorinated fragment-based screening libraries and kinase-focused compound collections.

Why 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide Cannot Be Replaced by In-Class Analogs Without Validation


Close analogs with ostensibly similar 2-aminothiazole cores differ in substitution regiochemistry, fluorine count, or salt form in ways that produce measurable changes in lipophilicity, hydrogen-bonding capacity, and solid-state handling [1]. Even regioisomers—such as the 2,4-difluorobenzyl variant (CAS 1795493-24-1)—can diverge in target binding due to altered electron density distribution on the phenyl ring, despite identical calculated LogP and TPSA values [1]. The hydrobromide salt form further differentiates this compound from free base analogs in solubility, hygroscopicity, and weighability for precise formulation . Substituting without experimental confirmation risks introducing uncontrolled variables in SAR campaigns, biochemical assay reproducibility, and downstream synthetic derivatization efficiency.

Quantitative Differentiation Evidence for 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide vs. Closest Analogs


Lipophilicity Differentiation: 2,6-Difluorobenzyl vs. 4-Fluorobenzyl Drives a ΔLogP of +0.44 for Enhanced Membrane Permeability

The target compound's free base (CAS 1155997-28-6) exhibits an XLogP3 of 3.2, compared to the mono-fluorinated 4-fluorobenzyl analog (CAS 1155998-70-1) with a measured LogP of 2.76 [1]. This ΔLogP of +0.44 reflects the contribution of the second fluorine atom on the benzyl ring. Higher lipophilicity can enhance passive membrane permeability in cell-based assays, making the 2,6-difluoro substitution pattern preferable when intracellular target engagement is required [2]. Importantly, the 2,4-difluoro regioisomer (CAS 1155998-57-4) shows an identical XLogP3 of 3.2, indicating that the second fluorine—but not its positional placement—drives the lipophilicity gain over mono-fluoro analogs [1].

Lipophilicity Drug design ADME prediction

Salt Form Advantage: Hydrobromide Provides 33.7% Mass Differential for Precise Weighing vs. Free Base

The hydrobromide salt (CAS 1795486-92-8, MW 321.18) offers a 33.7% mass increase over the free base (CAS 1155997-28-6, MW 240.27) . This mass differential provides practical advantages in milligram-scale weighing for assay preparation: a 1.0 mg target mass of free base equivalent requires 1.337 mg of the HBr salt, reducing relative weighing error proportionally. The salt form also typically enhances aqueous solubility and solid-state stability compared to the free base, critical for long-term compound storage and reproducible dissolution in assay buffers .

Salt selection Solid-state chemistry Procurement

Regioisomeric Differentiation: 2,6-Difluoro vs. 2,4-Difluoro Substitution Alters Electrostatic Potential Without Changing Global Lipophilicity

The target compound (2,6-difluorobenzyl) and its closest regioisomer (2,4-difluorobenzyl, CAS 1795493-24-1) share identical molecular formula, molecular weight, XLogP3 (3.2), and TPSA (67.2 Ų) [1][2]. However, the 2,6-substitution pattern places fluorine atoms at both ortho positions of the phenyl ring, creating a symmetric electron-withdrawing environment that restricts conformational freedom of the benzyl group more than the 2,4-substitution. This ortho,ortho-difluoro arrangement is a recognized motif in medicinal chemistry for enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at both ortho sites simultaneously [3]. In kinase inhibitor design, 2,6-difluorobenzyl groups have been shown to occupy hydrophobic pockets with distinct binding poses compared to 2,4-difluoro isomers, as demonstrated in HIV-1 reverse transcriptase inhibitors where the 2,6-difluorobenzyl substitution yielded IC50 values of 200 nM [4].

Regioisomerism Structure-activity relationship Medicinal chemistry

Hydrogen Bond Acceptor Count Differentiation: 5 HBA vs. 3 HBA in Mono-Fluoro Analog Alters Solvation and Target Interaction Capacity

The target compound possesses 5 hydrogen bond acceptors (2 from fluorine atoms, 2 from thiazole N/S, 1 from the exocyclic amine), compared to the mono-fluorinated 4-fluorobenzyl analog which has only 3 HBA [1]. The two additional fluorine atoms serve as weak hydrogen bond acceptors that can participate in C-F···H-X interactions with protein backbone amides or side-chain hydroxyl groups, a phenomenon well-documented in fluorinated drug-protein co-crystal structures [2]. This difference in HBA count is not captured by TPSA alone (which remains 67.2 Ų for both difluoro analogs) but directly impacts the compound's capacity for polyvalent interactions in a binding site.

Hydrogen bonding Molecular recognition Drug-receptor interactions

Optimal Application Scenarios for 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring 2,6-Difluorobenzyl Pharmacophore

The 2,6-difluorobenzyl group is a validated pharmacophore in kinase inhibitor design, as evidenced by its presence in potent HIV-1 reverse transcriptase inhibitors (IC50 = 200 nM for a 2,6-difluorobenzyl-benzimidazole derivative) [1]. For fragment-based screening libraries targeting kinases with hydrophobic adenine-pocket adjacent sites, this compound provides the 2,6-difluorobenzyl motif on a 2-aminothiazole scaffold with a free amine handle for further elaboration. The 5 HBA capacity (including two C-F acceptors) enables engagement with polar residues in the kinase hinge region [2]. The HBr salt form (MW 321.18) allows accurate weighing for fragment stock solution preparation at typical fragment screening concentrations (10-50 mM DMSO stocks) .

Structure-Activity Relationship Studies Comparing 2,6- vs. 2,4-Difluorobenzyl Regioisomers

When conducting SAR campaigns to optimize fluorobenzyl substitution on 2-aminothiazole cores, this compound serves as the 2,6-regioisomer reference standard. Despite sharing identical computed LogP (3.2) and TPSA (67.2 Ų) with the 2,4-isomer (CAS 1795493-24-1), the ortho,ortho-difluoro arrangement creates a distinct electrostatic environment that can alter target binding [2][3]. Procurement of both regioisomers as matched pairs enables head-to-head biochemical comparison. The HBr salt ensures chemical stability during storage and consistent dissolution properties across the isomeric pair, reducing formulation-related artifacts in comparative assays .

Allosteric Site Probe Development Leveraging 2-Aminothiazole Scaffold

2-Aminothiazole derivatives have demonstrated allosteric modulation capability, as shown by 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) which inhibits malate dehydrogenase by binding at an oligomeric interface >30 Å from the active site [2]. The 2,6-difluorobenzyl substitution on the target compound provides higher lipophilicity (XLogP3 = 3.2) than mono-fluorinated analogs (LogP = 2.76 for 4-fluorobenzyl), potentially enhancing binding to hydrophobic allosteric pockets at protein-protein interfaces . The free amine at the 2-position allows rapid derivatization to generate libraries for allosteric site screening.

Synthetic Chemistry Building Block for Fluorinated Heterocycle Libraries

The compound contains three functionalization handles: the primary amine at C2 (suitable for amide coupling, reductive amination, or urea formation), the methyl group at C4 (potential for C-H activation chemistry), and the 2,6-difluorobenzyl moiety (nucleophilic aromatic substitution possible under forcing conditions). With a purity specification of 95% and two rotatable bonds providing conformational flexibility while maintaining a defined geometry from the thiazole core, this building block is suited for parallel synthesis of focused libraries. The 2,6-difluoro pattern provides a +0.44 LogP advantage over mono-fluoro building blocks, biasing library members toward CNS-accessible or intracellular target chemical space .

Quote Request

Request a Quote for 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.